1-[3-(dimethylamino)propyl]-4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 1-[3-(dimethylamino)propyl]-4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one features a pyrrol-2-one core substituted with distinct functional groups:
- Position 3: A hydroxyl group, enabling hydrogen bonding and acidity (pKa ~9–10).
- Position 4: A furan-2-carbonyl moiety, providing π-conjugation and moderate electron-withdrawing effects.
- Position 5: A 4-methoxyphenyl group, influencing lipophilicity and steric bulk.
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-22(2)11-5-12-23-18(14-7-9-15(27-3)10-8-14)17(20(25)21(23)26)19(24)16-6-4-13-28-16/h4,6-10,13,18,25H,5,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNJKDSMTQEBLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(dimethylamino)propyl]-4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Furan-2-carbonyl Group: This step involves the acylation of the pyrrole ring using a furan-2-carbonyl chloride in the presence of a base such as triethylamine.
Addition of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Hydroxylation and Methoxylation: The hydroxy and methoxy groups are introduced through selective hydroxylation and methoxylation reactions, respectively.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and automated synthesis equipment.
Chemical Reactions Analysis
1-[3-(dimethylamino)propyl]-4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the furan-2-carbonyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles.
Coupling Reactions: The furan ring can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
1-[3-(dimethylamino)propyl]-4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(dimethylamino)propyl]-4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or ionic interactions with active sites, while the furan and methoxyphenyl groups can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
: 4-Ethoxy-3-methylbenzoyl and 4-Fluorophenyl Derivatives
: 3-Methoxy-4-Propoxyphenyl Derivative
: 7-Methoxybenzofuran-2-carbonyl and Pyridinyl Derivatives
: 3-Methoxypropyl and 4-Hydroxy-3-methoxyphenyl Derivatives
- Position 1: Replacing dimethylamino with methoxypropyl eliminates basicity, reducing cationic character and altering pharmacokinetics.
Research Findings and Implications
- Electron-Deficient Aryl Groups (e.g., 4-fluorophenyl) : Enhance blood-brain barrier penetration but may reduce metabolic stability .
- Heteroaromatic Moieties (e.g., pyridinyl) : Balance solubility and permeability, making them favorable for oral bioavailability .
- Phenolic Hydroxyl Groups: Introduce pH-dependent solubility but require prodrug strategies to mitigate first-pass metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
